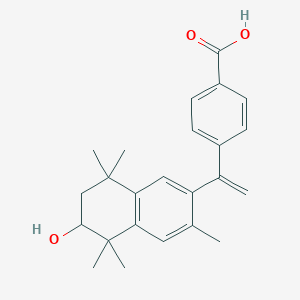

6-Hydroxy Bexarotene

Vue d'ensemble

Description

Le 6-Hydroxybexarotène est un métabolite oxydatif du Bexarotène, un rétinoïde synthétique. Il sert de ligand à haute affinité pour les récepteurs X rétinoïdes (RXR), se liant spécifiquement à RXRα, RXRβ et RXRγ, ainsi qu’au récepteur de l’acide rétinoïque α (RARα) avec des constantes de dissociation (Kd) de 3,46, 4,21, 4,83 et 8,17 μM, respectivement . Ce composé est connu pour son activation sélective de RXRα, RXRβ et RXRγ par rapport à RARα, RARβ et RARγ in vitro .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La préparation du 6-Hydroxybexarotène implique l’oxydation du Bexarotène. La voie synthétique comprend généralement l’utilisation d’agents oxydants tels que le peroxyde d’hydrogène ou d’autres peroxydes dans des conditions contrôlées pour obtenir l’hydroxylation à la position souhaitée sur la molécule de Bexarotène .

Méthodes de production industrielle : La production industrielle du 6-Hydroxybexarotène suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles pour garantir un rendement élevé et la pureté. L’utilisation de techniques chromatographiques avancées, telles que la chromatographie liquide, est courante pour séparer et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions : Le 6-Hydroxybexarotène subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation de 6-oxo Bexarotène.

Réduction : Les réactions de réduction peuvent le convertir à nouveau en Bexarotène.

Substitution : Il peut subir des réactions de substitution où le groupe hydroxyle est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène ou autres peroxydes dans des conditions contrôlées.

Réduction : Agents réducteurs tels que le borohydrure de sodium.

Substitution : Divers nucléophiles dans des conditions appropriées.

Produits principaux :

Oxydation : 6-oxo Bexarotène.

Réduction : Bexarotène.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le 6-Hydroxybexarotène présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme ligand dans les études impliquant des récepteurs X rétinoïdes.

Biologie : Enquête sur son rôle dans la différenciation cellulaire et l’apoptose.

Médecine : Exploration de son potentiel dans le traitement des cancers, en particulier le lymphome cutané à cellules T.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les RXR

Applications De Recherche Scientifique

6-Hydroxy Bexarotene has several scientific research applications:

Chemistry: Used as a ligand in studies involving retinoid X receptors.

Biology: Investigated for its role in cell differentiation and apoptosis.

Medicine: Explored for its potential in treating cancers, particularly cutaneous T-cell lymphoma.

Industry: Utilized in the development of new pharmaceuticals targeting RXRs

Mécanisme D'action

Le 6-Hydroxybexarotène exerce ses effets en se liant sélectivement et en activant les sous-types de récepteurs X rétinoïdes (RXRα, RXRβ, RXRγ). Ces récepteurs peuvent former des hétérodimères avec divers partenaires récepteurs tels que les récepteurs de l’acide rétinoïque, le récepteur de la vitamine D, le récepteur de la thyroïde et les récepteurs activés par les proliférateurs de peroxysomes. L’activation de ces récepteurs conduit à la modulation de l’expression génique, influençant la croissance cellulaire, la différenciation et l’apoptose .

Composés similaires :

Bexarotène : Le composé parent, également un agoniste du récepteur X rétinoïde.

7-Hydroxy Bexarotène : Un autre métabolite oxydatif présentant des propriétés de liaison similaires.

6-Oxo Bexarotène : Une forme oxydée du 6-Hydroxybexarotène.

Unicité : Le 6-Hydroxybexarotène est unique en raison de son affinité de liaison spécifique et de son activation sélective des sous-types RXR par rapport aux sous-types RAR. Cette sélectivité en fait un composé précieux dans la recherche axée sur les voies médiées par les RXR .

Comparaison Avec Des Composés Similaires

Bexarotene: The parent compound, also a retinoid X receptor agonist.

7-Hydroxy Bexarotene: Another oxidative metabolite with similar binding properties.

6-Oxo Bexarotene: An oxidized form of 6-Hydroxy Bexarotene.

Uniqueness: this compound is unique due to its specific binding affinity and selective activation of RXR subtypes over RAR subtypes. This selectivity makes it a valuable compound in research focused on RXR-mediated pathways .

Activité Biologique

6-Hydroxy Bexarotene is a significant metabolite of Bexarotene, a synthetic retinoid primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Metabolism and Pharmacokinetics

Bexarotene is extensively metabolized in the liver, with this compound being one of the predominant metabolites identified in plasma samples from humans, rats, and dogs. The metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the formation of several oxidative metabolites including 6-Hydroxy and 7-Hydroxy Bexarotene, as well as their corresponding oxo forms .

Table 1: Metabolites of Bexarotene

| Metabolite | Description |

|---|---|

| This compound | Major circulating metabolite |

| 7-Hydroxy Bexarotene | Minor metabolite |

| 6-Oxo Bexarotene | Minor metabolite |

| 7-Oxo Bexarotene | Minor metabolite |

Biological Activity

The biological activity of this compound is largely linked to its interaction with retinoid receptors, specifically retinoid X receptors (RXRs). While it exhibits some binding affinity to these receptors, its transactivation potential is significantly lower compared to the parent compound, Bexarotene. This reduced activity suggests that while systemic exposure to this compound is substantial, it may not contribute significantly to the therapeutic effects observed with Bexarotene administration .

- Retinoid Receptor Modulation : Although this compound binds to RXRs, its ability to activate these receptors is diminished. This has implications for its role in gene regulation related to cell differentiation and apoptosis.

- Induction of Apoptosis : Similar to Bexarotene, this compound may influence apoptotic pathways in CTCL cell lines, although detailed studies are required to elucidate these effects .

- Impact on Lipid Metabolism : The use of Bexarotene has been associated with dyslipidemia, characterized by increased triglycerides and cholesterol levels. This effect may also extend to its metabolites including this compound .

Propriétés

IUPAC Name |

4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWGVKDCAJSUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435130 | |

| Record name | 6-Hydroxy Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368451-07-4 | |

| Record name | 6-Hydroxy-bexarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-BEXAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522KMW8UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-hydroxy bexarotene compare to bexarotene in terms of its activity at retinoid receptors?

A1: While bexarotene exhibits strong binding affinity and transactivation potential for retinoid X receptors (RXR), this compound shows significantly reduced activity. The study found that this compound and other oxidative metabolites of bexarotene had minimal activity in transactivating retinoic acid receptors (RAR) and reduced activity at RXR compared to bexarotene. [] This suggests that while this compound is a major circulating metabolite, it is unlikely to exert significant retinoid receptor activation compared to the parent drug.

Q2: What is the significance of this compound in bexarotene metabolism?

A2: this compound is a major circulating metabolite of bexarotene in humans, rats, and dogs. [] It is formed through oxidative metabolism of bexarotene, primarily in the liver. Although this compound is found in plasma at significant levels, especially in humans, its reduced activity at retinoid receptors suggests it may not contribute significantly to the pharmacological effects of bexarotene.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.